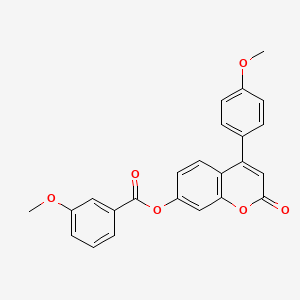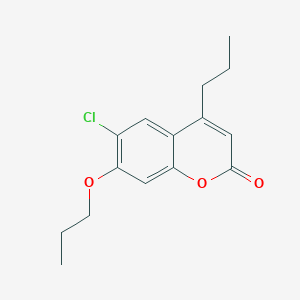![molecular formula C20H20O4 B11153458 4-ethyl-5-[(2-methoxybenzyl)oxy]-7-methyl-2H-chromen-2-one](/img/structure/B11153458.png)
4-ethyl-5-[(2-methoxybenzyl)oxy]-7-methyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethyl-5-[(2-methoxybenzyl)oxy]-7-methyl-2H-chromen-2-one: 2-[(4-methoxybenzyl)oxy]acetic acid , is a chemical compound with the following properties:
Chemical Formula: CHO
Molecular Weight: 196.2 g/mol
Density: 1.198 g/cm
Boiling Point: 367.4°C at 760 mmHg
Melting Point: Not available
This compound features a chromone (2H-chromen-2-one) core with an ethyl group at position 4, a methoxybenzyl ether group at position 5, and a methyl group at position 7. The methoxybenzyl ether moiety contributes to its unique properties.
Preparation Methods
a. Synthetic Routes
Several synthetic routes lead to the formation of 4-ethyl-5-[(2-methoxybenzyl)oxy]-7-methyl-2H-chromen-2-one. Here are two notable methods:
-
Bromination and Subsequent Reaction
- Start with 4-methoxybenzyl alcohol (CAS: 105-13-5).
- Brominate it using bromine or N-bromosuccinimide (NBS) .
- The resulting 4-methoxybenzyl bromide reacts with ethyl acetate to yield the target compound.
-
Hydroxyacetylation
- Begin with 4-methoxybenzyl chloride (CAS: 824-94-2).
- React it with ethyl 2-hydroxyacetate (CAS: 38233-96-4) to form the desired product.
b. Industrial Production
The industrial production of this compound involves scaling up the synthetic methods mentioned above. Optimization of reaction conditions ensures efficient and cost-effective production.
Chemical Reactions Analysis
4-ethyl-5-[(2-methoxybenzyl)oxy]-7-methyl-2H-chromen-2-one undergoes various reactions:
Bromination: The benzylic position is susceptible to bromination, yielding the corresponding bromide.
Hydrolysis: The ester linkage can be hydrolyzed to form the carboxylic acid.
Substitution Reactions: The methoxybenzyl group can be substituted using various nucleophiles.
Common reagents include bromine, NBS, hydroxide ions, and alkoxides. Major products include the brominated derivative and the corresponding carboxylic acid.
Scientific Research Applications
This compound finds applications in:
Medicine: It may exhibit biological activity due to its chromone scaffold. Researchers explore its potential as an anti-inflammatory or antioxidant agent.
Chemistry: As a versatile building block, it participates in the synthesis of more complex molecules.
Industry: Its unique structure makes it valuable for designing novel materials or pharmaceuticals.
Mechanism of Action
The exact mechanism remains an active area of research. its effects likely involve interactions with cellular targets or signaling pathways related to inflammation, oxidative stress, or other biological processes.
Comparison with Similar Compounds
While 4-ethyl-5-[(2-methoxybenzyl)oxy]-7-methyl-2H-chromen-2-one is unique, similar compounds include other chromones, benzyl ethers, and esters. Further exploration can reveal specific differentiating features.
Feel free to explore more about this intriguing compound!
Properties
Molecular Formula |
C20H20O4 |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
4-ethyl-5-[(2-methoxyphenyl)methoxy]-7-methylchromen-2-one |
InChI |
InChI=1S/C20H20O4/c1-4-14-11-19(21)24-18-10-13(2)9-17(20(14)18)23-12-15-7-5-6-8-16(15)22-3/h5-11H,4,12H2,1-3H3 |
InChI Key |
ZBACGFQSUSCJQH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C(=CC(=C2)C)OCC3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,7-dimethyl-2-oxo-2H-chromen-5-yl N-[(benzyloxy)carbonyl]glycinate](/img/structure/B11153378.png)
![N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide](/img/structure/B11153383.png)
![10-(4-chlorophenyl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B11153399.png)
![2-[2-(4-isopropylphenyl)-1,3-thiazol-4-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B11153417.png)
![1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]ethanone](/img/structure/B11153418.png)

![6-isopropyl-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11153430.png)
![7-[(2-methoxybenzyl)oxy]-4-phenyl-6-propyl-2H-chromen-2-one](/img/structure/B11153432.png)
![3-[(3-methoxybenzyl)oxy]-1-methyl-6H-benzo[c]chromen-6-one](/img/structure/B11153433.png)
![N~5~-carbamoyl-N~2~-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-ornithine](/img/structure/B11153440.png)

methanone](/img/structure/B11153455.png)
![3-hydroxy-1-methyl-4-[(4-methylpiperidin-1-yl)methyl]-6H-benzo[c]chromen-6-one](/img/structure/B11153470.png)
![3-(2-oxopropoxy)-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one](/img/structure/B11153478.png)
